1-(3-Methyl-benzoyl)-piperazine synthesis and characterization
1-(3-Methyl-benzoyl)-piperazine synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 1-(3-Methyl-benzoyl)-piperazine
Introduction
1-(3-Methyl-benzoyl)-piperazine is a valuable chemical intermediate in the field of medicinal chemistry and drug development. As a derivative of piperazine, a core scaffold found in numerous FDA-approved drugs, it serves as a versatile building block for synthesizing more complex molecules with potential therapeutic activities. The piperazine ring offers unique physicochemical properties, including the ability to modulate aqueous solubility and engage in multiple hydrogen bonding interactions, which are critical for drug-receptor binding.
This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of 1-(3-Methyl-benzoyl)-piperazine. It is designed for researchers, medicinal chemists, and process development scientists, offering not only step-by-step protocols but also the underlying scientific rationale for key procedural choices. By integrating field-proven insights with authoritative references, this document aims to be a self-validating resource for the reliable preparation and analysis of this important compound.
Part 1: Synthesis Methodology
The synthesis of 1-(3-Methyl-benzoyl)-piperazine is most commonly achieved through a nucleophilic acyl substitution reaction. This approach involves the acylation of piperazine with 3-methylbenzoyl chloride.
Principle of the Reaction
The core of this synthesis is the reaction between a nucleophile (the secondary amine of piperazine) and an electrophilic acyl chloride. The nitrogen atom of piperazine attacks the carbonyl carbon of 3-methylbenzoyl chloride. The reaction requires a base to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting piperazine, rendering it non-nucleophilic and halting the reaction.
Causality Behind Experimental Choices
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Reactants : Piperazine is used as the nucleophile. To favor mono-acylation and prevent the formation of the di-substituted byproduct, an excess of piperazine can be used, although this complicates purification. A more controlled approach, described here, uses a 1:1 molar ratio with a non-nucleophilic base. 3-Methylbenzoyl chloride is the acylating agent, chosen for its high reactivity.
-
Base : Triethylamine (Et₃N) is a common choice. It is a non-nucleophilic organic base that effectively scavenges the HCl generated during the reaction without competing with piperazine in attacking the acyl chloride.
-
Solvent : Dichloromethane (DCM) is an excellent solvent for this reaction as it is relatively inert, dissolves the reactants well, and has a low boiling point, which facilitates its removal during the work-up phase.
-
Temperature : The reaction is initiated at a low temperature (0 °C) by adding the acyl chloride dropwise. This is a critical control measure to manage the exothermic nature of the acylation, preventing potential side reactions and ensuring selectivity.
Visualization of the Synthetic Workflow
The following diagram outlines the key stages of the synthesis and purification process.
Caption: Experimental workflow for the synthesis of 1-(3-Methyl-benzoyl)-piperazine.
Mandatory Safety Precautions
All manipulations must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
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Piperazine (CAS: 110-85-0) : Corrosive. Causes severe skin burns and eye damage.[1][2][3] May cause an allergic skin reaction, and allergy or asthma symptoms if inhaled.[1][4] Suspected of damaging fertility or the unborn child.[1][2]
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3-Methylbenzoyl chloride (CAS: 1711-06-4) : Corrosive. Causes severe skin burns and serious eye damage.[5][6][7] May cause respiratory irritation.[6][7] It is also a combustible liquid.[5]
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Triethylamine (Et₃N) : Flammable liquid and vapor. Corrosive and harmful if swallowed or inhaled.
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Dichloromethane (DCM) : Suspected of causing cancer. Causes skin and serious eye irritation.
Refer to the latest Safety Data Sheets (SDS) for all chemicals before commencing work.[1][2][3][4][5][6][7][8]
Detailed Experimental Protocol: Synthesis
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Preparation : To a round-bottom flask equipped with a magnetic stir bar, add piperazine (1.0 eq) and dichloromethane (DCM, approx. 10 mL per gram of piperazine).
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Base Addition : Add triethylamine (1.1 eq) to the solution.
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Cooling : Place the flask in an ice-water bath and stir for 15 minutes until the temperature equilibrates to 0 °C.
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Acyl Chloride Addition : In a separate flask, dissolve 3-methylbenzoyl chloride (1.0 eq) in a minimal amount of DCM. Add this solution to the piperazine mixture dropwise via a dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
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Reaction : After the addition is complete, continue stirring the reaction mixture at 0 °C for one hour. Then, remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 3-4 hours or until Thin Layer Chromatography (TLC) indicates completion.
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Quenching & Work-up :
-
Transfer the reaction mixture to a separatory funnel.
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Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated aqueous NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL). The acid wash removes excess piperazine and triethylamine, while the bicarbonate wash removes any remaining acidic impurities.
-
-
Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purification : The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure 1-(3-Methyl-benzoyl)-piperazine.
Part 2: Structural Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques is employed.
Visualization of the Characterization Workflow
Caption: Analytical workflow for the characterization of 1-(3-Methyl-benzoyl)-piperazine.
Spectroscopic and Chromatographic Data
The following table summarizes the expected data from the characterization analyses.
| Technique | Parameter | Expected Result |
| ¹H NMR | Chemical Shift (δ) | Aromatic protons (~7.1-7.3 ppm), Piperazine protons (~3.4-3.8 ppm and ~2.8-3.0 ppm, often broad), Methyl protons (~2.4 ppm), NH proton (variable, may be broad). Note: Signals for piperazine protons may be broad or split into multiple sets due to restricted rotation around the amide C-N bond.[9][10] |
| ¹³C NMR | Chemical Shift (δ) | Carbonyl carbon (~170 ppm), Aromatic carbons (~125-138 ppm), Piperazine carbons (~40-50 ppm, may be broad), Methyl carbon (~21 ppm). |
| Mass Spec. (ESI-MS) | [M+H]⁺ | Expected m/z: 205.13 (Calculated for C₁₂H₁₇N₂O⁺) |
| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3300 cm⁻¹ (N-H stretch, secondary amine), ~2950-2800 cm⁻¹ (C-H stretch, aliphatic), ~1630 cm⁻¹ (C=O stretch, amide), ~1600 cm⁻¹ (C=C stretch, aromatic). |
| HPLC | Purity | >95% (as determined by peak area integration). |
Detailed Experimental Protocols: Characterization
Protocol 1: NMR Spectroscopy
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Prepare a sample by dissolving ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire a ¹H NMR spectrum. Due to the potential for conformational isomers (rotamers), acquiring spectra at elevated temperatures may be necessary to observe coalescence and sharpen the signals of the piperazine protons.[9][11]
-
Acquire a ¹³C NMR spectrum.
-
Process the spectra to identify chemical shifts, coupling constants, and integrations, and compare them against expected values.
Protocol 2: Mass Spectrometry (MS)
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution directly into an electrospray ionization (ESI) source coupled to a mass analyzer.
-
Acquire the mass spectrum in positive ion mode.
-
Identify the protonated molecular ion peak ([M+H]⁺) and confirm that its mass-to-charge ratio (m/z) matches the calculated value.
Protocol 3: Infrared (IR) Spectroscopy
-
Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the key functional groups (amide C=O, N-H, aromatic C=C, aliphatic C-H).
Protocol 4: High-Performance Liquid Chromatography (HPLC)
-
Prepare a stock solution of the sample at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.
-
Use a reversed-phase column (e.g., C18).
-
Employ a mobile phase gradient, for example, starting with a high percentage of water (with 0.1% formic acid or trifluoroacetic acid) and ramping up to a high percentage of acetonitrile (with 0.1% acid).
-
Monitor the elution using a UV detector at a wavelength where the aromatic ring absorbs (e.g., 254 nm).[12]
-
Calculate the purity of the sample based on the relative area of the main product peak. A method using derivatization may be needed for trace analysis of the starting material piperazine if it lacks a chromophore.[13][14]
Conclusion
This guide has detailed a reliable and well-established method for the synthesis of 1-(3-Methyl-benzoyl)-piperazine via nucleophilic acyl substitution. The rationale behind the selection of reagents, solvents, and reaction conditions has been explained to provide a deeper understanding of the process. Furthermore, a comprehensive suite of analytical techniques has been presented, complete with step-by-step protocols, to ensure the unambiguous confirmation of the product's structure, identity, and purity. By adhering to the described safety precautions and experimental procedures, researchers can confidently and safely produce and validate this key chemical intermediate for applications in drug discovery and development.
References
-
3-Methylbenzoyl chloride | C8H7ClO | CID 74375. PubChem - NIH. [Link]
-
Piperazine - HAZARD SUMMARY. New Jersey Department of Health. [Link]
-
Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. (2018). Indian Journal of Heterocyclic Chemistry. [Link]
-
NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2018). RSC Publishing. [Link]
-
SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. (2012). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PubMed Central. [Link]
- US7041826B2 - Process for preparing 1-methyl-3-phenylpiperazine using a novel intermediate.
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). PubMed Central. [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2013). ResearchGate. [Link]
-
Synthesis, dynamic NMR characterization and XRD studies of novel N, N'-substituted piperazines for bioorthogonal labeling. (2016). PubMed. [Link]
-
1-(3,4-Dimethoxybenzoyl)-4-(3-methylbenzyl)piperazine - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
-
HPLC Analysis of Piperazine on Primesep 100. SIELC Technologies. [Link]
-
Simultaneous Determination of 4-Methyl-Piperazine-1- Carbodithioc Acid 3-Cyano-3,3-Diphenylpropyl Ester Hydrochloride and its Major Metabolite in Rats by HPLC. (2010). Journal of Chromatographic Science. [Link]
-
(PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). ResearchGate. [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. [Link]
-
Monitoring the Interfacial Polymerization of Piperazine and Trimesoyl Chloride with Hydrophilic Interlayer or Macromolecular Additive by In Situ FT-IR Spectroscopy. (2019). MDPI. [Link]
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. nj.gov [nj.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. 3-Methylbenzoyl chloride | C8H7ClO | CID 74375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 10. Synthesis, dynamic NMR characterization and XRD studies of novel N, N'-substituted piperazines for bioorthogonal labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. jocpr.com [jocpr.com]
Figure 1. Chemical Structure of 1-(3-Methyl-benzoyl)-piperazine
